N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentanecarboxamide group attached to a 4-chlorophenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups. For example, the tert-butyl group is known for its unique reactivity pattern .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research has explored pyrazole derivatives, including structures related to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide, as potential inhibitors of photosynthetic electron transport. These compounds, including various pyrazoles, have been synthesized and evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, demonstrating inhibitory properties comparable to commercial herbicides like diuron and hexazinone. This suggests a potential application in agricultural chemistry as herbicides or research tools for studying photosynthesis mechanisms (Vicentini et al., 2005).
Catalytic Asymmetric Synthesis
Another application involves the use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in the asymmetric [3+2] cycloaddition with allenoates to form functionalized cyclopentenes. This chemical process highlights the compound's utility in creating regiospecific annulation products with moderate enantioselectivities, showcasing its role in the development of asymmetric synthetic methods and the production of complex organic molecules (Han et al., 2011).
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c1-20(2,3)25-18(16-12-27-13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVCWGDFLVRLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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